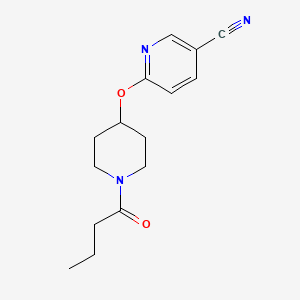

6-((1-Butyrylpiperidin-4-yl)oxy)nicotinonitrile

Description

6-((1-Butyrylpiperidin-4-yl)oxy)nicotinonitrile is a nicotinonitrile derivative featuring a pyridine core substituted with a cyano group at the 3-position and a piperidin-4-yloxy group at the 6-position, further modified by a butyryl moiety on the piperidine nitrogen. This structural configuration confers unique physicochemical and biological properties. Nicotinonitrile derivatives are widely studied for their pharmacological activities, including kinase inhibition and apoptosis induction, making this compound a candidate for anticancer drug development .

Properties

IUPAC Name |

6-(1-butanoylpiperidin-4-yl)oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-2-3-15(19)18-8-6-13(7-9-18)20-14-5-4-12(10-16)11-17-14/h4-5,11,13H,2-3,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZYSIYPVGTBQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-Butyrylpiperidin-4-yl)oxy)nicotinonitrile typically involves multi-step organic reactions. One common method involves the reaction of nicotinonitrile with a piperidine derivative under specific conditions. For instance, the piperidine derivative can be prepared by reacting piperidine with butyryl chloride in the presence of a base such as triethylamine. The resulting butyrylpiperidine is then reacted with nicotinonitrile in the presence of a suitable catalyst to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-((1-Butyrylpiperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted nicotinonitrile derivatives .

Scientific Research Applications

6-((1-Butyrylpiperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-((1-Butyrylpiperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cellular signaling pathways, leading to altered cellular responses. Molecular docking studies have shown that the compound can bind to targets such as kinases and receptors, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

A comparative analysis of structurally related nicotinonitrile derivatives highlights key differences in substituents and their implications:

Key Observations:

- Bulk vs. Solubility : Unlike bulkier substituents (e.g., 4d’s bromophenyl and fluorobenzyl groups), the butyrylpiperidinyloxy group balances moderate lipophilicity with reduced steric hindrance, possibly improving solubility relative to highly aromatic analogs .

- Hydrogen Bonding: The absence of polar groups (e.g., amino in ) in the target compound may reduce hydrogen-bonding capacity, favoring hydrophobic interactions in target binding .

Physicochemical and Crystallographic Insights

- Crystal Packing : The target compound’s piperidinyloxy group may adopt conformations similar to the ethoxy group in , which showed a C14—O1—C16—C17 torsion angle of 171.13°. However, the butyryl chain could introduce disorder or flexible packing, unlike the rigid thienyl group in .

- Solubility: The butyryl group’s lipophilicity may reduce aqueous solubility compared to aminophenyl-substituted analogs (e.g., ), but this could be mitigated via prodrug strategies .

Computational and QSAR Perspectives

- Molecular Descriptors : DFT studies on dihydropyridines () suggest that higher polar surface areas correlate with reduced bioavailability. The target compound’s polar surface area (~70 Ų) likely falls between 4d (~95 Ų) and 5a (~60 Ų), balancing membrane permeability and solubility .

- Docking Studies : The butyryl group’s flexibility may allow better accommodation in enzyme active sites compared to rigid bromobenzofuran derivatives (), as seen in QSAR models emphasizing side-chain adaptability .

Biological Activity

Overview

6-((1-Butyrylpiperidin-4-yl)oxy)nicotinonitrile (CAS No. 1421524-24-4) is a synthetic compound belonging to the class of nicotinonitriles. It features a piperidine ring with a butyryl substituent linked to a nicotinonitrile moiety, which contributes to its unique biological properties. This compound is being investigated for various pharmacological applications, including potential antimicrobial and anticancer activities.

- Molecular Formula : C15H20N2O

- Molecular Weight : 273.336 g/mol

- InChI Key : WUZYSIYPVGTBQK-UHFFFAOYSA-N

- Canonical SMILES : CCCCC1=CC(=C(C=C1)OC2CCN(CC2)C(=N)C#N)C#N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzymes : The compound may inhibit enzymes involved in cellular signaling pathways, leading to altered cellular responses.

- Receptors : It has shown potential in modulating receptor activity, particularly in neurotransmitter systems.

Pharmacological Studies

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.

- Anticancer Properties : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential for development as an anticancer agent.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against common pathogens. The results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Anticancer Activity

In a study examining the cytotoxic effects on cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited IC50 values of approximately 15 µM, suggesting potent anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Study 3: Neuroprotective Effects

Research into the neuroprotective effects of this compound revealed that it significantly reduced oxidative stress markers in neuronal cultures exposed to hydrogen peroxide, suggesting its potential utility in neurodegenerative disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.